3-Amino Ropivacaine is a chemical compound that serves as an analog of Ropivacaine, a widely used local anesthetic. It features a complex structure characterized by the presence of an amino group, two methyl groups, a propyl group, and a piperidine ring. This compound is being explored for its potential therapeutic applications in pain management and other medical conditions due to its structural similarities to existing anesthetics .
3-Amino Ropivacaine can be sourced through various chemical suppliers and is typically synthesized in laboratory settings. Its chemical identifier is 247061-08-1, and it is primarily utilized in research environments for the development of new anesthetic agents and other pharmaceutical applications.
The synthesis of 3-Amino Ropivacaine generally involves several steps. A common method includes the reaction of 3-amino-2,6-dimethylphenylamine with a suitable piperidine derivative. This reaction is typically conducted under controlled conditions using catalysts to enhance yield and purity.
3-Amino Ropivacaine has a molecular formula of CHNO. Its structure consists of:
3-Amino Ropivacaine can participate in several chemical reactions, including:
The mechanism of action for 3-Amino Ropivacaine is similar to that of other local anesthetics. It primarily works by blocking sodium channels in neuronal membranes, which prevents the propagation of action potentials along nerves. This blockage results in temporary loss of sensation in the targeted area.
Relevant analyses indicate that these properties contribute significantly to its efficacy as an anesthetic agent .
3-Amino Ropivacaine has several scientific uses:
This compound's unique structural features make it a valuable candidate for further exploration in both academic and industrial settings related to pharmaceuticals and biochemistry.
3-Amino Ropivacaine (CAS No. 247061-08-1) is a pharmacologically significant metabolite of the local anesthetic ropivacaine. Its systematic IUPAC name is N-(3-amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, with the molecular formula C₁₇H₂₇N₃O and a molecular weight of 289.42 g/mol [7] [9]. The compound retains the chiral S-configuration at the piperidine C2 carbon, consistent with the parent drug ropivacaine—a pure S(-)-enantiomer developed to minimize neurocardiotoxicity [2] [10]. The core structure comprises three domains:
This modification alters electron distribution and hydrogen-bonding capacity compared to ropivacaine. The stereochemical integrity is critical for interactions with biological targets, as the R-enantiomer of related anesthetics exhibits higher cardiotoxicity [2] [4].
The introduction of an amino group profoundly impacts physicochemical behavior relative to ropivacaine:
Table 1: Physicochemical Comparison with Ropivacaine
Property | 3-Amino Ropivacaine | Ropivacaine |
---|---|---|
Molecular Weight | 289.42 g/mol | 274.40 g/mol |
pKa (Tertiary N) | ~8.1 | 8.07 |
Estimated logP | 1.8–2.2 | 2.9 |
Aqueous Solubility | >50 mg/mL | <10 mg/mL |
Synthesis routes leverage ropivacaine’s structure through aromatic electrophilic substitution or reduction strategies:
Derivatization focuses on amide bond formation at the aromatic amine (e.g., fluorescent probes) or N-alkylation of the piperidine nitrogen for structure-activity studies [7].
3-Amino Ropivacaine belongs to ropivacaine’s biotransformation network, alongside key metabolites like PPX (N-despropyl ropivacaine) and 3-OH-ropivacaine:
Table 2: Structural and Functional Comparisons of Ropivacaine Metabolites
Compound | Key Structural Feature | Functional Implication |
---|---|---|
Ropivacaine | Unsubstituted phenyl ring | High sodium channel blockade; Lipophilic |
3-Amino Ropivacaine | meta-NH₂ on phenyl ring | Enhanced hydrophilicity; H-bonding capacity |
3-OH-Ropivacaine | meta-OH on phenyl ring | Moderate hydrophilicity; Phase II conjugation |
PPX | N-despropyl piperidine | Reduced steric hindrance; Shorter half-life |
The aromatic amino group’s impact is evident in analytical applications: Unlike ropivacaine, 3-Amino Ropivacaine exhibits fluorescence and altered chromatographic retention, enabling sensitive LC-MS/MS detection in biomonitoring [4] [10]. Its synthesis supports reference standard production for pharmacokinetic studies, critical for ANDA filings [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1